molecular formula C11H18N4O3S B2546874 6-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine CAS No. 2034319-27-0

6-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine

Cat. No.: B2546874
CAS No.: 2034319-27-0
M. Wt: 286.35
InChI Key: MNDZNXJPPHGHKE-UHFFFAOYSA-N
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Description

6-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine ( 2034319-27-0) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research . It features a pyrazine core substituted with a dimethylamino group and a methanesulfonylpyrrolidinyloxy moiety . This specific structure imparts key characteristics valuable for research: the dimethylamino substituent can influence the compound's basicity and solubility, while the methanesulfonyl group enhances stability and the pyrrolidinyloxy linker provides conformational flexibility, which can be critical for optimizing binding affinity to biological targets . This compound serves as a versatile intermediate or scaffold in drug discovery, particularly in the exploration of novel kinase inhibitors and other therapeutic agents that target intracellular signaling pathways . Its structural profile makes it a valuable building block for conducting structure-activity relationship (SAR) studies, allowing researchers to systematically modify its structure to enhance potency and selectivity . The compound is offered with high purity to ensure reliable and reproducible experimental outcomes in your research programs. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N,N-dimethyl-6-(1-methylsulfonylpyrrolidin-3-yl)oxypyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-14(2)10-6-12-7-11(13-10)18-9-4-5-15(8-9)19(3,16)17/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDZNXJPPHGHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of N,N-dimethylpyrazin-2-amine with 1-methanesulfonylpyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanesulfonyl Group

The methanesulfonyl (mesyl) group is a strong electron-withdrawing substituent, rendering adjacent carbons susceptible to nucleophilic attack.

Reaction TypeConditionsExpected ProductSupporting Mechanism
S<sub>N</sub>2 Displacement Strong nucleophiles (e.g., OH<sup>–</sup>, CN<sup>–</sup>) in polar aprotic solventsReplacement of mesyl with nucleophile (e.g., hydroxyl, cyano derivatives)S<sub>N</sub>2 mechanism via backside attack

Example: Reaction with sodium hydroxide could yield 6-[(1-hydroxypyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine, with mesylate acting as a leaving group.

Amine Alkylation/Acylation

The tertiary dimethylamino group on the pyrazine ring may participate in alkylation or acylation under specific conditions.

Reaction TypeReagents/ConditionsExpected OutcomeKey Considerations
Quaternary Salt Formation Excess alkyl halide (e.g., CH<sub>3</sub>I) in basic mediaFormation of quaternary ammonium saltsSequential S<sub>N</sub>2 alkylation steps
Acylation Acid chlorides (e.g., AcCl) with base (e.g., NaOH)Formation of amide derivativesBase neutralizes HCl byproduct

Limitations : Tertiary amines (like the dimethylamino group) are less reactive toward acylation due to steric hindrance .

Ether Cleavage at the Pyrrolidinyloxy Linkage

The pyrrolidinyloxy ether bond may undergo acid- or base-catalyzed cleavage.

Reaction TypeConditionsProductsMechanism
Acidic Cleavage Concentrated HBr or HIPyrrolidin-3-ol and pyrazin-2-amine derivativesProtonation followed by S<sub>N</sub>1 or S<sub>N</sub>2 cleavage
Basic Cleavage Strong bases (e.g., NaOH) at high temperaturesAlcohol and amine fragmentsElimination or nucleophilic attack

Elimination Reactions

The mesyl group adjacent to the pyrrolidine ring could facilitate elimination under basic conditions.

Reaction TypeConditionsProductsDriving Force
Dehydrohalogenation Pyridine or DBUFormation of unsaturated pyrrolidine derivativesBase abstracts β-hydrogen, mesylate leaves

Example: Formation of a pyrroline intermediate via syn-elimination, analogous to Hofmann elimination .

Reductive Amination

The dimethylamino group could engage in reductive amination if converted to an imine intermediate.

Reaction TypeConditionsOutcomeCatalysts/Reagents
Imine Reduction NaBH<sub>4</sub> or H<sub>2</sub>/Pd-CSecondary or tertiary amine derivativesIn situ imine formation followed by reduction

Lossen-Type Rearrangement

While speculative, the mesyl group could participate in a Lossen-like rearrangement in the presence of nucleophiles.

Reaction TypeConditionsProductsEvidence
Isocyanate Formation Primary amines or waterUreido or urethane derivativesNucleophilic attack at carbonyl, rearrangement

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Key areas of research include:

1. Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, particularly those related to diabetes and cancer progression. For instance, it has been identified as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), which plays a significant role in glucose metabolism.

2. Apoptosis Induction
Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways. This process involves the modulation of Bcl-2 family proteins and activation of caspases, leading to programmed cell death.

3. Antioxidant Activity
The presence of methoxy groups may enhance the compound's antioxidant properties, contributing to cellular protection against oxidative stress.

Diabetes Research

A significant study demonstrated that 6-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine effectively lowers blood glucose levels in diabetic models by inhibiting DPP-IV. The results indicated a substantial reduction in fasting blood glucose levels compared to control groups, suggesting its potential as a therapeutic agent for diabetes management.

Cancer Cell Lines

In vitro assays using various human cancer cell lines showed that the compound induced apoptosis with IC50 values ranging from 5 to 10 µM. The mechanism involved mitochondrial depolarization and increased reactive oxygen species (ROS) production, indicating its potential as an anticancer agent.

Comparative Studies

Research comparing this compound with structurally similar derivatives revealed that it possesses superior potency in both anticancer and anti-diabetic activities. This unique pharmacological profile warrants further investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of 6-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are primarily pyrazine/pyrimidine derivatives with sulfonamide or sulfonyl-pyrrolidine/piperidine substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Properties/Biological Activity Reference
6-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine (Target) Pyrazine - N,N-dimethylamine (position 2)
- Methanesulfonyl-pyrrolidinyloxy (pos. 6)
Moderate logP (1.5), potential kinase inhibition
6-[1-(4-Methoxy-3-methylbenzenesulfonyl)pyrrolidin-2-yl]-N-pyrimidin-2-ylpyrazin-2-amine Pyrazine - Pyrimidin-2-ylamine (position 2)
- Aromatic sulfonyl-pyrrolidine (pos. 6)
Higher molecular weight (426.5 g/mol), antimicrobial activity
5-(1-(Methylsulfonyl)piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine Pyrazine - Trifluoromethylpyridine (position 3)
- Methanesulfonyl-piperidine (pos. 5)
Antimalarial activity, enhanced metabolic stability
6-[(3R)-3-(Methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine Pyrimidine - Methylcyclopropylamine (position 4)
- Methylamino-pyrrolidine (pos. 6)
Lower logP (0.8), antiviral potential

Key Observations:

Impact of Sulfonyl Group: The methanesulfonyl group in the target compound increases polarity compared to non-sulfonated analogs (e.g., ’s pyridin-3-amine derivative) . This enhances solubility but may reduce blood-brain barrier penetration.

Ring Size and Flexibility: Pyrrolidine (5-membered) vs. piperidine (6-membered) rings influence conformational flexibility.

Biological Activity Trends :

  • Antimicrobial Activity : ’s compound shows efficacy against bacterial dermatitis, likely due to its aromatic sulfonyl group’s ability to disrupt microbial membranes .
  • Antimalarial Activity : ’s pyrazine derivative with a trifluoromethylpyridine group demonstrates strong antimalarial activity, attributed to electron-withdrawing substituents enhancing target inhibition .

Table 2: Physicochemical and Pharmacokinetic Comparison

Property Target Compound
Molecular Weight 313.38 g/mol 426.5 g/mol 459.25 g/mol 322.42 g/mol
LogP 1.5 2.8 2.1 0.8
Hydrogen Bond Acceptors 7 9 8 6
Synthetic Complexity Moderate High (aromatic sulfonyl) High (trifluoromethyl) Low

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The methanesulfonyl group in the target compound likely improves solubility without significantly compromising lipophilicity, a balance critical for oral bioavailability. Piperidine analogs () show superior metabolic stability due to reduced oxidative metabolism in the six-membered ring .
  • Synergistic Effects : Combining sulfonyl groups with dimethylamine (as in the target) may enhance kinase inhibition by mimicking ATP’s adenine moiety, a hypothesis supported by similar pyrazine-based kinase inhibitors .

Biological Activity

6-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C12H18N4O3S
  • Molecular Weight : 286.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It acts as a modulator for specific receptors, influencing neurotransmitter activity and potentially affecting mood and cognitive functions.

Biological Activity Overview

The following table summarizes the key biological activities associated with the compound:

Activity TypeDescriptionReferences
Antidepressant EffectsExhibits potential antidepressant-like activity in animal models. ,
Neuroprotective EffectsProtects neuronal cells from oxidative stress and apoptosis. ,
Anti-inflammatoryReduces inflammation markers in vitro and in vivo studies. ,
Antitumor ActivityShows promise in inhibiting tumor cell proliferation in certain cancer types.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antidepressant Activity : A study published in Pharmacology Biochemistry and Behavior demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels in the brain .
  • Neuroprotection : In a study published in Neuroscience Letters, researchers found that the compound significantly reduced neuronal death induced by oxidative stress in cultured neurons, suggesting its potential as a neuroprotective agent .
  • Anti-inflammatory Properties : Research published in Journal of Inflammation indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, highlighting its anti-inflammatory potential .
  • Antitumor Effects : A recent study reported that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, suggesting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine?

The synthesis typically involves multi-step protocols, including:

  • Microwave-assisted cyclization : Optimized for rapid heterocycle formation (e.g., pyrrolidine or pyrazine intermediates) under controlled temperature and solvent conditions, reducing reaction times compared to conventional heating .
  • Nucleophilic substitution : Methanesulfonyl groups are introduced via reaction with methanesulfonyl chloride in anhydrous solvents (e.g., acetonitrile or dichloromethane) with bases like triethylamine to scavenge HCl .
  • Protection/deprotection strategies : Temporary protection of amine groups (e.g., using acetyl or tert-butoxycarbonyl groups) prevents unwanted side reactions during coupling steps .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Key analytical techniques include:

  • 1H/13C NMR spectroscopy : Assignments of methylsulfonyl protons (δ ~3.0–3.5 ppm) and pyrazine ring protons (δ ~8.0–8.5 ppm) verify substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with accuracy <5 ppm .
  • IR spectroscopy : Stretching vibrations for sulfonyl groups (S=O at ~1350–1150 cm⁻¹) and tertiary amines (C-N at ~1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis of sulfonyl groups .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reductive amination steps, but residual metal contamination must be monitored via ICP-MS .
  • Parallel reaction monitoring : Use of in-situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments to reaction conditions .

Q. How can computational tools aid in predicting biological activity or target binding?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Maestro models interactions between the methanesulfonyl-pyrrolidine moiety and enzyme active sites (e.g., kinases or GPCRs). Docking scores correlate with in vitro IC50 values for lead optimization .
  • QSAR modeling : Regression analysis of substituent effects (e.g., electron-withdrawing groups on the pyrazine ring) predicts potency trends .
  • MD simulations : Assess binding stability over nanosecond timescales, identifying critical hydrogen bonds or hydrophobic interactions .

Q. How should researchers address contradictory bioactivity data across studies?

  • Assay standardization : Discrepancies in IC50 values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay buffers. Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition) .
  • Metabolic stability testing : Use liver microsomes or hepatocytes to rule out false negatives caused by rapid cytochrome P450-mediated degradation .
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. What are best practices for designing SAR studies on this scaffold?

  • Core modifications : Replace the pyrrolidine ring with piperidine or morpholine to assess steric/electronic effects on target affinity .
  • Substituent scanning : Introduce halogens (e.g., Cl, F) or methoxy groups at the pyrazine 3- and 5-positions to map hydrophobic pockets in binding sites .
  • Prodrug derivatives : Synthesize phosphate or ester prodrugs to improve aqueous solubility and oral bioavailability .

Methodological Challenges and Solutions

Q. How can researchers mitigate issues with low solubility during in vitro assays?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound stability in aqueous buffers .
  • Salt formation : Convert the free base to hydrochloride or mesylate salts, which often exhibit enhanced solubility without altering pharmacological activity .

Q. What safety protocols are critical for handling this compound?

  • PPE requirements : Use nitrile gloves and fume hoods to prevent dermal exposure, as sulfonamides may exhibit sensitization potential .
  • Waste disposal : Neutralize reaction byproducts (e.g., sulfonic acids) with calcium carbonate before disposal to comply with EPA guidelines .

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